1-Methoxy-2-propyl acetate

Catalog No.
S8064094
CAS No.
108-65-6; 84540-57-8
M.F
C6H12O3
C6H12O3
CH3CH(OCOCH3)CH2OCH3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-2-propyl acetate

CAS Number

108-65-6; 84540-57-8

Product Name

1-Methoxy-2-propyl acetate

IUPAC Name

1-methoxypropan-2-yl acetate

Molecular Formula

C6H12O3
C6H12O3
CH3CH(OCOCH3)CH2OCH3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-5(4-8-3)9-6(2)7/h5H,4H2,1-3H3

InChI Key

LLHKCFNBLRBOGN-UHFFFAOYSA-N

SMILES

CC(COC)OC(=O)C

solubility

In water, 1.98X10+5 mg/L at 25 °C
In water, 198 g/L at 20 °C, pH 6.8
Solubility in water, g/100ml: 19.8

Canonical SMILES

CC(COC)OC(=O)C

Propylene glycol methyl ether acetate is a colorless liquid with a sweet ether-like odor. (USCG, 1999)
  • Biological studies

    Researchers use PGMEA as a solvent for biological materials, such as tissues or enzymes. Because it is a good solvent for both polar and nonpolar substances, it can be useful in extracting a wide range of biomolecules [Source: National Institutes of Health, National Center for Biotechnology Information ].

  • Toxicology research

    Due to its industrial use, there is scientific research into the potential health effects of PGMEA exposure. This research helps to inform safety standards for workplace environments [Source: Occupational Safety and Health Administration ].

1-Methoxy-2-propyl acetate, also known as propylene glycol monomethyl ether acetate, is an organic compound with the molecular formula C6H12O3C_6H_{12}O_3 and a molecular weight of approximately 132.16 g/mol. It is characterized by its structure, which includes both polar and non-polar functional groups, allowing it to function effectively as a solvent in various applications. The compound appears as a colorless liquid with a pleasant odor, and it has a boiling point of about 145.8 °C and a density ranging from 0.965 to 0.970 g/cm³ at 20 °C .

1-Methoxy-2-propyl acetate undergoes hydrolysis in vivo, leading to the formation of propylene glycol monomethyl ether and acetic acid. This reaction is significant in understanding its metabolic pathways and potential toxicological effects upon exposure through oral, inhalation, or dermal routes . Additionally, it can participate in esterification reactions, particularly when reacted with acetic acid under acidic conditions to form the acetate .

The biological activity of 1-methoxy-2-propyl acetate has been studied primarily in terms of its toxicity and environmental impact. It is anticipated that the compound undergoes rapid hydrolysis in biological systems, which may mitigate its systemic toxicity compared to its hydrolysis products . Some studies indicate that it has low acute toxicity in mammals, but further research is necessary to fully understand its long-term effects on human health and the environment .

1-Methoxy-2-propyl acetate can be synthesized through various methods:

  • Esterification: The most common method involves the continuous esterification of propylene glycol monomethyl ether with acetic acid in the presence of a catalyst. This process typically occurs in a closed system to enhance efficiency and yield .
  • Direct Acetylation: Another method includes direct acetylation of the corresponding alcohols under controlled conditions to produce the acetate directly.

Both methods have been optimized for industrial applications to ensure high purity and yield of the final product .

1-Methoxy-2-propyl acetate is widely used across various industries due to its solvent properties. Some key applications include:

  • Coatings: It serves as a solvent in paints, varnishes, and coatings due to its ability to dissolve a wide range of substances.
  • Ink Removers: Its effective solvency makes it suitable for use in ink removers.
  • Adhesives: The compound is also utilized in adhesive formulations where strong bonding properties are required.
  • Cosmetics: It finds applications in cosmetic products as a solvent for active ingredients .

Interaction studies involving 1-methoxy-2-propyl acetate have primarily focused on its chemical reactivity with other compounds and its environmental fate. Research indicates that it reacts with hydroxyl radicals in the atmosphere, contributing to its degradation and influencing air quality . Additionally, studies have highlighted its interactions with various biological systems, emphasizing the need for further investigation into potential health impacts associated with exposure.

Several compounds share structural similarities with 1-methoxy-2-propyl acetate. Below is a comparison highlighting their unique characteristics:

Compound NameMolecular FormulaBoiling Point (°C)Unique Features
1-Methoxy-2-propyl acetateC₆H₁₂O₃145.8Good solvent properties; low toxicity
Propylene glycol methyl etherC₄H₁₀O₂118Lower boiling point; used primarily as a solvent
Ethylene glycol monoethyl ether acetateC₆H₁₄O₃140Higher boiling point; used in coatings
Butyl acetateC₆H₁₂O₂126Commonly used as a solvent; higher volatility

1-Methoxy-2-propyl acetate stands out due to its balance between polar and non-polar characteristics, making it versatile for various applications while maintaining lower toxicity compared to some similar solvents .

Physical Description

Propylene glycol methyl ether acetate is a colorless liquid with a sweet ether-like odor. (USCG, 1999)
Liquid; Water or Solvent Wet Solid
Colorless, hygroscopic liquid, with a characteristic odor; [ICSC]
COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
Colorless, flammable liquid with sweet ether-like odor.

Color/Form

Colorless liquid at 15 °C and 1 atm

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Exact Mass

132.078644241 g/mol

Monoisotopic Mass

132.078644241 g/mol

Boiling Point

302 °F at 760 mmHg (USCG, 1999)
145-146 °C
BP: 145.8 °C at 101.325 kPa
BP: 302 °F = 150 °C = 423 K at 1 atm
146 °C
302 °F

Flash Point

114 °F (USCG, 1999)
42 °C
45.5 °C (113.9 °F) - closed cup
108 °F (42 °C) - closed cup
42 °C c.c.

Heavy Atom Count

9

Vapor Density

1.02 (Air = 1)
Relative vapor density (air = 1): 4.6

Density

0.969 at 68 °F (USCG, 1999)
0.969 at 20 °C
Saturated liquid density: 8.090 lbs/cu ft at 68 °F. Saturated vapor pressure: 0.072 lbs/sq in at 68 °C
Saturated vapor density: 0.00167 lbs/cu ft at 68 °C
Relative density (water = 1): 0.96
0.969

Odor

Sweet, ether-like

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides.
When heated to decomposition it emits acrid smoke and irritating vapors.

Melting Point

-66 °C

UNII

PA7O2U6S2Q

Vapor Pressure

3.92 [mmHg]
3.92 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.5

Impurities

Methoxyisopropyl acetate may contain less than 0.5% of the alpha-isomer, 2-methoxy-1-propyl acetate and 0.2% propanol.

Absorption Distribution and Excretion

Male rats (number not given) were given a single oral dose of 8.7 mmol/kg [1-(14)C]methoxyisopropyl acetate. Approximately 64% of the administered radioactivity was exhaled as (14)CO2and 24% was excreted in urine within 48 hr of the oral dose. Free methoxyisopropanol and methoxyisopropanol sulfate and glucuronide conjugates were identified in the urine.
... Male F344 rats (number not given) were exposed to 3000 ppm [1-(14)C]methoxyisopropyl acetate in an inhalation chamber for 6 hr. Approximately 53% of the administered radioactivity was exhaled as (14)CO2,and 26% was excreted in urine within 48 hr of the end of the inhalation expo sure period. Methoxyisopropanol and sulfate and glucuronide conjugates were identified in the urine.
... The rate of hydrolysis of methoxyisopropyl acetate by carboxylesterase /were measured/ in the nasal mucosa of mice, rats, rabbits, and dogs. Samples of nasal mucosal tissue from each species were incubated in vials with 1.0 to 23 mM methoxyisopropyl acetate for 10 min, and then centrifuged. The supernatant was removed and analyzed by gas chromatography to measure the methoxyisopropanol content. The apparent Vmax and Km for the hydrolysis of methoxyisopropyl acetate were 0.080 x 10(-3) M/min and 2.67 x 10(-3) M, respectively.
... Male F344 rats /were given/ an intravenous injection of 10 or 100 mg/kg methoxyisopropanol or 14.7 or 147 mg/kg methoxyisopropyl acetate into an indwelling jugular vein cannula (number of animals per treatment not reported). Blood samples from the jugular vein cannulae were collected 5, 10, 15, 30, and 45 min and 1, 2, 4, 6, 8, and 12 hr after injection. The blood time courses of methoxyisopropanol elimination for both doses of both compounds were identical. The /half-life/ values for the low and high doses of methoxyisopropyl acetate were 1.6 and 2.3 min, respectively. The clearance rates of 14.7 and 147 mg/kg methoxyisopropyl acetate were 4 and 11.0 mL/min, respectively.

Metabolism Metabolites

Male rats (number not given) were given a single oral dose of 8.7 mmol/kg [1-(14)C]methoxyisopropyl acetate. Approximately 64% of the administered radioactivity was exhaled as (14)CO2and 24% was excreted in urine within 48 hr of the oral dose. Free methoxyisopropanol and methoxyisopropanol sulfate and glucuronide conjugates were identified in the urine.
... Male F344 rats (number not given) were exposed to 3000 ppm [1-(14)C]methoxyisopropyl acetate in an inhalation chamber for 6 hr. Approximately 53% of the administered radioactivity was exhaled as (14)CO2,and 26% was excreted in urine within 48 hr of the end of the inhalation expo sure period. Methoxyisopropanol and sulfate and glucuronide conjugates were identified in the urine.
... The rate of hydrolysis of methoxyisopropyl acetate by carboxylesterase /were measured/ in the nasal mucosa of mice, rats, rabbits, and dogs. Samples of nasal mucosal tissue from each species were incubated in vials with 1.0 to 23 mM methoxyisopropyl acetate for 10 min, and then centrifuged. The supernatant was removed and analyzed by gas chromatography to measure the methoxyisopropanol content. The apparent Vmax and Km for the hydrolysis of methoxyisopropyl acetate were 0.080 x 10(-3) M/min and 2.67 x 10(-3) M, respectively.
The similarities between the metabolism and disposition of methoxyisopropyl acetate and those previously observed in methoxyisopropanol indicated that methoxyisopropyl acetate is rapidly hydrolyzed to methoxyisopropanol.
For more Metabolism/Metabolites (Complete) data for 1-Methoxy-2-propyl acetate (6 total), please visit the HSDB record page.

Biological Half Life

... Male F344 rats /were given/ an intravenous injection of 10 or 100 mg/kg methoxyisopropanol or 14.7 or 147 mg/kg methoxyisopropyl acetate into an indwelling jugular vein cannula (number of animals per treatment not reported). ... The /half-life/ values for the low and high doses of methoxyisopropyl acetate were 1.6 and 2.3 min, respectively.
... Rat blood and liver homogenate /were incubated/ with 5 or 50 ug/mL methoxyisopropyl acetate and ... the in vitro hydrolysis rate of methoxyisopropyl acetate to methoxyisopropanol /was measured/ in each tissue type. The hydrolysis /half-life/ values of methoxyisopropyl acetate in whole rat blood was 16 and 15 min with the 5 and 50 ug/mL concentrations, respectively. The /half-life/ of methoxyisopropyl acetate hydrolysis in rat liver homogenate was 34 min for both concentrations.
... Human whole blood and liver homogenate /was incubated/ with 5 or 50 ug/mL methoxyisopropyl acetate and ... the in vitro hydrolysis rate of methoxyisopropyl acetate to methoxyisopropanol /was measured/ in each tissue type. The hydrolysis half-lives of methoxyisopropyl acetate in whole blood was 36 and 34 min with the 5 and 50 ug/mL concentrations, respectively. The /half-life/, of methoxyisopropyl acetate hydrolysis in human liver homogenate was 27 to 30 min for both concentrations.

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Solvent

General Manufacturing Information

Adhesive Manufacturing
All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Computer and Electronic Product Manufacturing
Construction
Electrical Equipment, Appliance, and Component Manufacturing
Fabricated Metal Product Manufacturing
Furniture and Related Product Manufacturing
Machinery Manufacturing
Miscellaneous Manufacturing
Not Known or Reasonably Ascertainable
Other (requires additional information)
Paint and Coating Manufacturing
Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
Printing Ink Manufacturing
Printing and Related Support Activities
Synthetic Dye and Pigment Manufacturing
Textiles, apparel, and leather manufacturing
Transportation Equipment Manufacturing
Wholesale and Retail Trade
2-Propanol, 1-methoxy-, 2-acetate: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Analytic Laboratory Methods

Method: NIOSH 2554, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: 1-Methoxy-2-propyl acetate; Matrix: air; Detection Limit: 0.5 ug.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): 3: Flammable liquids.
Fireproof. Separated from strong oxidants. Dry.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 11-23-2023

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